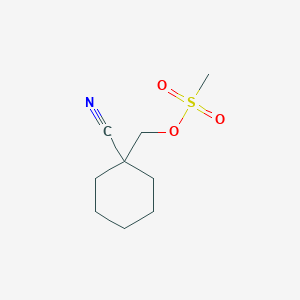![molecular formula C8H11N3O3 B2888889 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1461707-21-0](/img/structure/B2888889.png)
1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a triazole ring and a methyloxetane moiety
Mécanisme D'action
Target of Action
The primary targets of “1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown. This compound is structurally similar to other oxetane derivatives , which have been used in the synthesis of various polymers . .
Mode of Action
Without specific information on the biological targets of this compound, it’s challenging to describe its mode of action. Oxetane derivatives are known for their unique reactivity due to the ring strain, which could potentially influence their interaction with biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition, between an azide and an alkyne.
Introduction of the Methyloxetane Moiety: The methyloxetane group can be introduced through subsequent chemical reactions involving the triazole intermediate.
Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The triazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the methyloxetane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Amines.
Substitution Products: Alkylated derivatives of the methyloxetane group.
Applications De Recherche Scientifique
1-[(3-Methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole-4-carboxylic Acid: Similar structure but lacks the methyloxetane group.
1,2,3-Triazole-4-carboxylic Acid Derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness: 1-[(3-Methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methyloxetane group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
IUPAC Name |
1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-8(4-14-5-8)3-11-2-6(7(12)13)9-10-11/h2H,3-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGIIMBIFXTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-21-0 |
Source


|
| Record name | 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
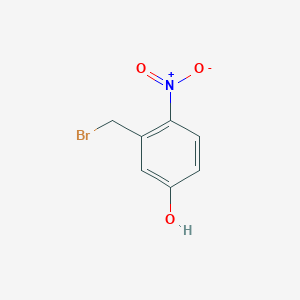
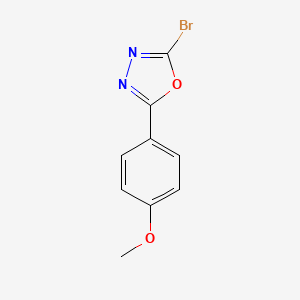
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
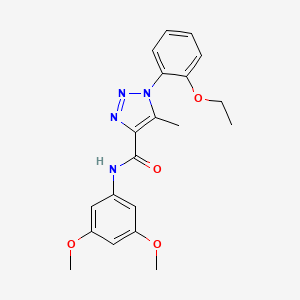
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)

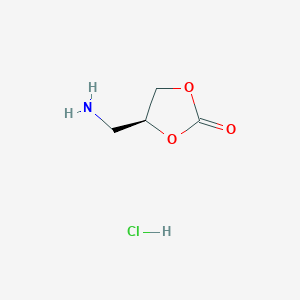


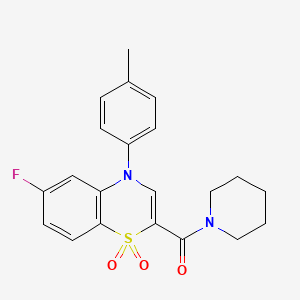

![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
